![molecular formula C26H48N2O2 B217279 Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene CAS No. 103582-46-3](/img/structure/B217279.png)
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene, also known as MVE, is a bicyclic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. MVE is a synthetic compound that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling and the activation of the p38 MAPK pathway. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain sensitivity, and the induction of apoptosis in cancer cells. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, the complex synthesis method and the requirement for expertise in synthetic chemistry may limit its use in some labs. Additionally, the potential toxicity of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene and the need for careful handling of hazardous chemicals may also limit its use in some labs.
Future Directions
There are several future directions for the research on Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene. One potential direction is the investigation of its potential applications in the treatment of various inflammatory and pain-related disorders. Another potential direction is the exploration of its potential applications in cancer therapy. Further studies are also needed to elucidate the mechanism of action of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene and to identify potential targets for drug development. Additionally, the development of more efficient and scalable synthesis methods for Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene may also facilitate its use in scientific research.
Synthesis Methods
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene can be synthesized through a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with methylene chloride in the presence of a catalyst. The resulting product is then subjected to a series of reactions involving bromination, deprotection, and elimination to yield Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene. The synthesis of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene is a complex process that requires expertise in synthetic chemistry and careful handling of hazardous chemicals.
Scientific Research Applications
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has been the subject of various scientific studies due to its potential applications in drug discovery and development. Studies have shown that Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has also been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
properties
CAS RN |
103582-46-3 |
|---|---|
Product Name |
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
Molecular Formula |
C26H48N2O2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14O/c1-7(11-2)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 |
InChI Key |
UHVCEHVDJBKVEQ-UHFFFAOYSA-N |
SMILES |
COC(=C)C1CC2CC1C=C2 |
Canonical SMILES |
COC(=C)C1CC2CC1C=C2 |
synonyms |
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



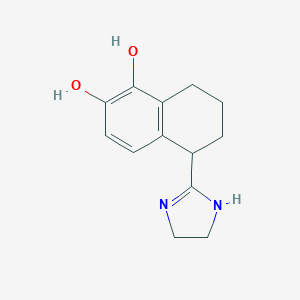
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
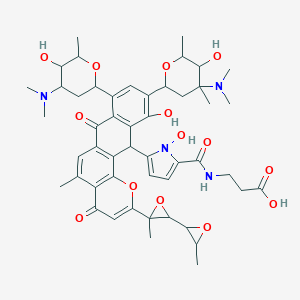
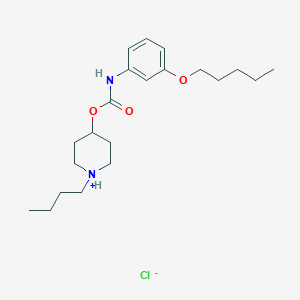
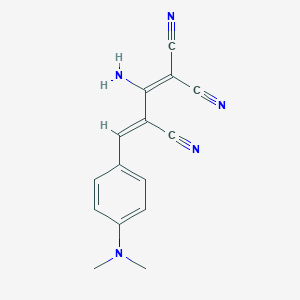
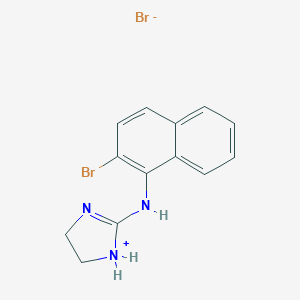

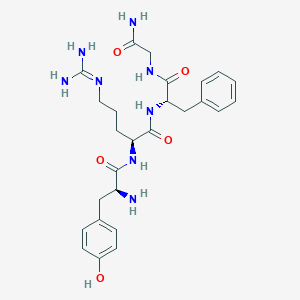
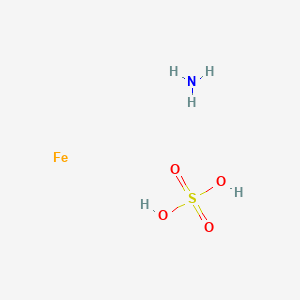

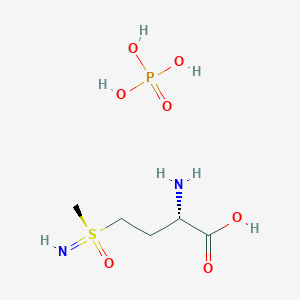


![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)